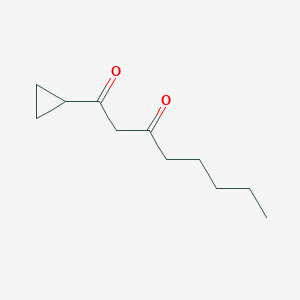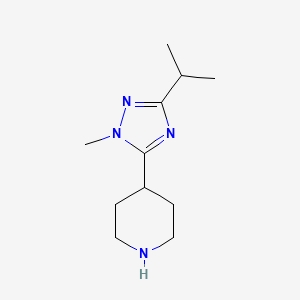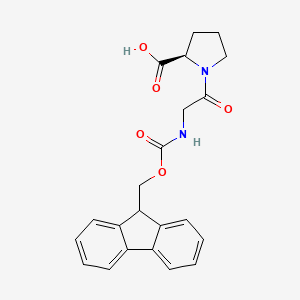
(N-Fmoc-glycyl)-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-Fmoc-glycyl)-D-proline is a compound that belongs to the family of N-Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is particularly interesting due to its unique structure, which combines the properties of glycine and D-proline, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N-Fmoc-glycyl)-D-proline typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is usually achieved by reacting glycine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Coupling with D-Proline: The Fmoc-protected glycine is then coupled with D-proline using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glycine and D-proline are reacted with Fmoc-Cl and coupling reagents in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(N-Fmoc-glycyl)-D-proline undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: HBTU or EDC in the presence of DIPEA.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields glycyl-D-proline.
Extended Peptides: Coupling with other amino acids forms longer peptide chains.
Applications De Recherche Scientifique
(N-Fmoc-glycyl)-D-proline has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (N-Fmoc-glycyl)-D-proline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide chain is formed, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(N-Fmoc-glycyl)-L-proline: Similar structure but with L-proline instead of D-proline.
(N-Fmoc-glycyl)-L-valine: Similar structure but with L-valine instead of D-proline.
Uniqueness
(N-Fmoc-glycyl)-D-proline is unique due to the presence of D-proline, which imparts different stereochemical properties compared to its L-proline counterpart. This can affect the overall structure and function of the peptides synthesized using this compound, making it valuable in specific research applications.
Propriétés
Formule moléculaire |
C22H22N2O5 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(2R)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 |
Clé InChI |
HPTFPWMPQFBSHP-LJQANCHMSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


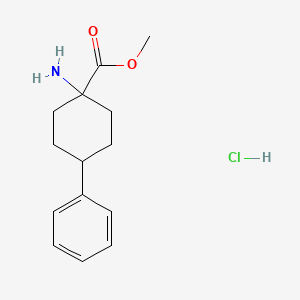
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
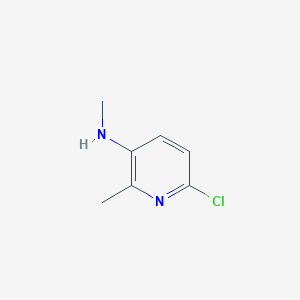
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)


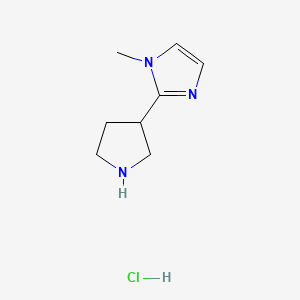

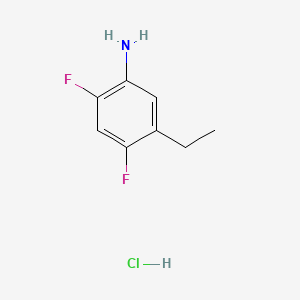
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

